molecular formula C8H11NS B2393879 5-Methyl-2-(methylamino)benzenethiol CAS No. 79226-39-4

5-Methyl-2-(methylamino)benzenethiol

Cat. No.: B2393879
CAS No.: 79226-39-4
M. Wt: 153.24
InChI Key: KOHZFSAVZZOJFW-UHFFFAOYSA-N
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Description

5-Methyl-2-(methylamino)benzenethiol is an organic compound with the molecular formula C8H11NS It is a derivative of benzenethiol, characterized by the presence of a methyl group and a methylamino group attached to the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Methyl-2-(methylamino)benzenethiol typically involves the introduction of the methyl and methylamino groups onto a benzenethiol backbone. One common method involves the reaction of 5-methyl-2-nitrobenzenethiol with methylamine under reducing conditions to yield the desired product. The reaction conditions often include the use of a reducing agent such as hydrogen gas in the presence of a catalyst like palladium on carbon.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques to ensure the consistency and quality of the final product.

Chemical Reactions Analysis

Types of Reactions

5-Methyl-2-(methylamino)benzenethiol can undergo various chemical reactions, including:

    Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.

    Reduction: The nitro group (if present) can be reduced to an amino group.

    Substitution: The methylamino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride are often used.

    Substitution: Nucleophiles like alkyl halides or acyl chlorides can be used under basic conditions.

Major Products

    Oxidation: Disulfides or sulfonic acids.

    Reduction: Amino derivatives.

    Substitution: Alkylated or acylated products.

Scientific Research Applications

5-Methyl-2-(methylamino)benzenethiol has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological molecules and its effects on cellular processes.

    Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 5-Methyl-2-(methylamino)benzenethiol involves its interaction with molecular targets through its thiol and amino groups. These functional groups can form covalent bonds with nucleophilic sites on proteins and other biomolecules, potentially altering their function. The compound may also participate in redox reactions, influencing cellular oxidative stress pathways.

Comparison with Similar Compounds

Similar Compounds

  • 2-Methyl-4-(methylamino)benzenethiol
  • 3-Methyl-2-(methylamino)benzenethiol
  • 4-Methyl-2-(methylamino)benzenethiol

Uniqueness

5-Methyl-2-(methylamino)benzenethiol is unique due to the specific positioning of the methyl and methylamino groups on the benzene ring, which can influence its reactivity and interaction with other molecules. This positional isomerism can result in different chemical and biological properties compared to its analogs.

Properties

IUPAC Name

5-methyl-2-(methylamino)benzenethiol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11NS/c1-6-3-4-7(9-2)8(10)5-6/h3-5,9-10H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KOHZFSAVZZOJFW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)NC)S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11NS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

153.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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